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molecular formula C17H16ClNO2S B8738970 4-(3-(Benzylthio)-2-chlorophenyl)morpholin-3-one CAS No. 1182728-22-8

4-(3-(Benzylthio)-2-chlorophenyl)morpholin-3-one

Cat. No. B8738970
M. Wt: 333.8 g/mol
InChI Key: OIAYKCLSOVNICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378092B2

Procedure details

Intermediate 16 (10 g, 31.38 mmol) was treated with morpholin-3-one (389 mg, 3.85 mmol) according to the procedure described in 1.6).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
389 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[C:10]=1[Cl:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][C:18]1=[O:23]>>[CH2:1]([S:8][C:9]1[C:10]([Cl:16])=[C:11]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][C:18]2=[O:23])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=C(C(=CC=C1)Br)Cl
Name
Quantity
389 mg
Type
reactant
Smiles
N1C(COCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC=1C(=C(C=CC1)N1C(COCC1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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